An In-depth Technical Guide to [S,(+)]-3-Hydroxy-4-pentenoic Acid: Structure, Stereochemistry, and Synthetic Considerations
An In-depth Technical Guide to [S,(+)]-3-Hydroxy-4-pentenoic Acid: Structure, Stereochemistry, and Synthetic Considerations
Introduction
In the landscape of modern drug discovery and natural product synthesis, the precise control of molecular architecture is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while the other could be inactive or even toxic.[1][2] This underscores the critical importance of enantioselective synthesis in preparing stereochemically pure compounds.
This technical guide provides a comprehensive overview of [S,(+)]-3-Hydroxy-4-pentenoic acid, a valuable chiral building block. Its structure combines a carboxylic acid, a secondary alcohol, and a vinyl group, offering multiple points for chemical modification. Understanding its chemical structure, stereochemistry, and synthetic pathways is crucial for researchers and drug development professionals aiming to leverage this molecule in their synthetic endeavors.
Chemical Structure and Physicochemical Properties
[S,(+)]-3-Hydroxy-4-pentenoic acid is a five-carbon carboxylic acid with a hydroxyl group at the C-3 position and a terminal double bond between C-4 and C-5.[3]
Systematic IUPAC Name: (3S)-3-hydroxypent-4-enoic acid[3]
Table 1: Physicochemical Properties of [S,(+)]-3-Hydroxy-4-pentenoic acid
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃ | [3] |
| Molecular Weight | 116.11 g/mol | [3] |
| CAS Number | 38996-05-3 | [3] |
| Topological Polar Surface Area | 57.5 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
Elucidation of Stereochemistry
The stereochemical designation [S,(+)] provides two crucial pieces of information about the molecule's three-dimensional structure and its interaction with plane-polarized light.
The (S)-Configuration at the Chiral Center
The "S" designation refers to the absolute configuration of the chiral center at the C-3 carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4][5] A chiral center is a carbon atom attached to four different substituents.
Figure 1: Chiral Center of [S,(+)]-3-Hydroxy-4-pentenoic acid
Caption: Logical workflow for assigning the (S)-configuration.
The (+)-Notation: Optical Activity
The "(+)" symbol indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). [6]This is an experimentally determined property and cannot be predicted from the (R) or (S) designation alone. The magnitude of this rotation is a physical constant for the pure substance under specific conditions (temperature, solvent, concentration, and wavelength of light).
Synthetic Strategies
Chiral Pool Synthesis
One approach is to start from a readily available and inexpensive enantiopure starting material, known as the "chiral pool." [7]For instance, derivatives of (S)-malic acid could potentially be utilized, where the existing stereocenter is carried through a series of reactions to the final product.
Asymmetric Aldol Addition
A highly effective method for forming β-hydroxy carbonyl compounds is the aldol reaction. [8]To achieve enantioselectivity, a chiral auxiliary can be employed. The Evans asymmetric aldol reaction, for example, uses chiral oxazolidinones to direct the stereochemical outcome of the reaction between an enolate and an aldehyde. [9] Hypothetical Experimental Protocol (based on Evans Asymmetric Aldol Reaction):
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Step 1: Acylation of a Chiral Auxiliary: An (S)-configured chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is acylated with acetyl chloride to form the corresponding N-acetyl imide. This step attaches the chiral director to what will become the two-carbon unit of our target molecule.
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Step 2: Enolate Formation: The N-acetyl imide is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the corresponding Z-enolate. The stereochemistry of the enolate is crucial for the subsequent diastereoselective reaction.
-
Step 3: Diastereoselective Aldol Addition: The enolate is then reacted with acrolein (propenal). The steric bulk of the chiral auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer of the aldol adduct in high excess. This is the key bond-forming and stereocenter-forming step.
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Step 4: Hydrolysis and Removal of the Auxiliary: The chiral auxiliary is cleaved from the aldol adduct, typically under mild hydrolytic conditions (e.g., with lithium hydroxide and hydrogen peroxide), to yield the desired [S,(+)]-3-Hydroxy-4-pentenoic acid. The chiral auxiliary can often be recovered and reused.
Caption: Workflow for a hypothetical asymmetric aldol synthesis.
Analytical Characterization
The identity and purity of [S,(+)]-3-Hydroxy-4-pentenoic acid would be confirmed using a suite of analytical techniques. While specific spectral data for this compound were not found, the expected features can be predicted based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic and Chromatographic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | - Broad singlet for the carboxylic acid proton (>10 ppm).- Multiplets for the vinyl protons (~5-6 ppm).- Multiplet for the proton on the hydroxyl-bearing carbon (~4 ppm).- Multiplets for the methylene protons adjacent to the carboxyl group (~2.5 ppm).- Singlet or broad singlet for the hydroxyl proton. | The chemical shifts are characteristic of protons in these functional group environments. [10] |
| ¹³C NMR | - Signal for the carboxylic carbon (~170-180 ppm).- Signals for the alkene carbons (~115-140 ppm).- Signal for the carbon bearing the hydroxyl group (~65-75 ppm).- Signal for the methylene carbon (~40 ppm). | The chemical shifts correspond to the typical ranges for these types of carbon atoms. [11] |
| FTIR | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- O-H stretch from the alcohol (~3200-3500 cm⁻¹).- C=C stretch from the alkene (~1640-1680 cm⁻¹). | These absorption bands are characteristic of the vibrational modes of the functional groups present in the molecule. [12] |
| Mass Spec (EI) | - A molecular ion peak (M⁺) would be expected, though it may be weak.- Fragmentation patterns would likely include loss of water (M-18), loss of a carboxyl group (M-45), and cleavage adjacent to the hydroxyl group. | Electron ionization often leads to characteristic fragmentation of organic molecules. [13] |
| Chiral HPLC | - Using a suitable chiral stationary phase, the (S)- and (R)-enantiomers would show different retention times, allowing for the determination of enantiomeric excess (e.e.). | This is a standard technique for separating enantiomers and assessing the success of an asymmetric synthesis. [8] |
Applications in Research and Drug Development
Chiral β-hydroxy acids are valuable intermediates in the synthesis of complex molecules. [7]The multiple functional groups of [S,(+)]-3-Hydroxy-4-pentenoic acid make it a versatile synthon.
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Natural Product Synthesis: The stereocenter and functionality present in this molecule can be incorporated into the carbon skeleton of various natural products, including macrolides, polyketides, and other biologically active compounds. [14]* Pharmaceutical Intermediates: Asymmetric synthesis is a cornerstone of the pharmaceutical industry. [2]Chiral building blocks like this one are used to construct the active pharmaceutical ingredients (APIs) of single-enantiomer drugs, leading to improved efficacy and safety profiles. [1]The hydroxyl and carboxylic acid groups can be readily modified to form esters, amides, and other functional groups common in drug molecules. The vinyl group allows for further elaboration through reactions such as olefin metathesis, epoxidation, or hydrogenation.
Conclusion
[S,(+)]-3-Hydroxy-4-pentenoic acid represents an important class of chiral building blocks with significant potential in synthetic organic chemistry. A thorough understanding of its structure, the principles governing its stereochemistry, and the strategies for its enantioselective synthesis are essential for its effective application. While detailed experimental data for this specific molecule are sparse in the public domain, the established principles of asymmetric synthesis and analytical chemistry provide a robust framework for its preparation and characterization. As the demand for enantiomerically pure compounds continues to grow, the utility of such versatile chiral synthons in research and development will undoubtedly increase.
References
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